N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide
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Overview
Description
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide is a complex organic compound that features a benzamide group linked to a pyridine ring substituted with chlorine, cyano, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine with 3-hydroxybenzamide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide
- N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propionamide
Uniqueness
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-18(12-23)21(24-14(2)19(13)22)27-17-10-6-9-16(11-17)25-20(26)15-7-4-3-5-8-15/h3-11H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEDTBWPVVASJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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